![molecular formula C30H44O4 B14331489 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate CAS No. 105701-26-6](/img/structure/B14331489.png)
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an octylphenyl group and a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate typically involves esterification reactions. One common method is the reaction between 4-octylphenol and 4-[4-(2-methylbutoxy)butoxy]benzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates.
Applications De Recherche Scientifique
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and membrane interactions.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, including plasticizers and surfactants.
Mécanisme D'action
The mechanism of action of 4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate involves its interaction with lipid membranes due to its hydrophobic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in studies of membrane dynamics and drug delivery.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Octylphenyl benzoate
- 4-[4-(2-methylbutoxy)butoxy]benzoic acid
- 4-Octylphenyl 4-methoxybenzoate
Uniqueness
4-Octylphenyl 4-[4-(2-methylbutoxy)butoxy]benzoate is unique due to its dual long-chain alkyl groups, which confer distinct lipophilic properties. This makes it particularly useful in applications requiring high membrane affinity and stability.
Propriétés
Numéro CAS |
105701-26-6 |
|---|---|
Formule moléculaire |
C30H44O4 |
Poids moléculaire |
468.7 g/mol |
Nom IUPAC |
(4-octylphenyl) 4-[4-(2-methylbutoxy)butoxy]benzoate |
InChI |
InChI=1S/C30H44O4/c1-4-6-7-8-9-10-13-26-14-18-29(19-15-26)34-30(31)27-16-20-28(21-17-27)33-23-12-11-22-32-24-25(3)5-2/h14-21,25H,4-13,22-24H2,1-3H3 |
Clé InChI |
DNAHWXPMHMZAON-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCOCC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
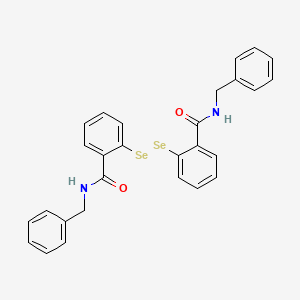
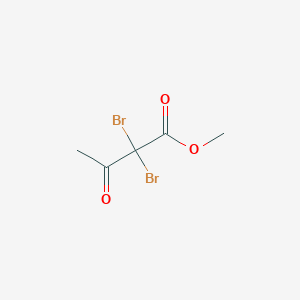
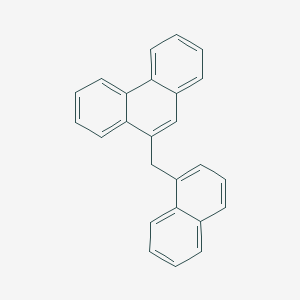
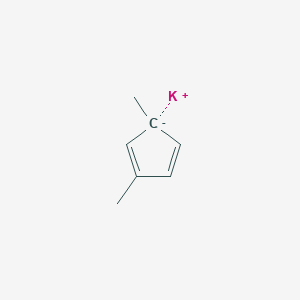
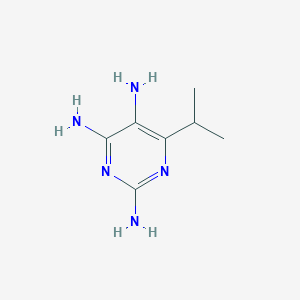
![5-[(Butylsulfanyl)methyl]-1,2,5-trimethylpiperidin-4-one](/img/structure/B14331431.png)
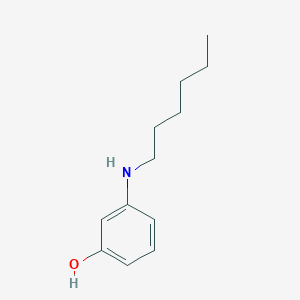
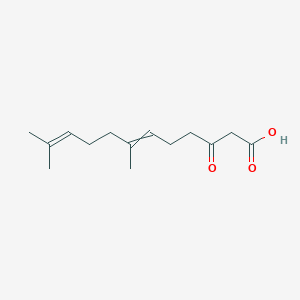

![(Ethane-1,2-diyl)bis[(4-methoxyphenyl)phosphane]](/img/structure/B14331458.png)
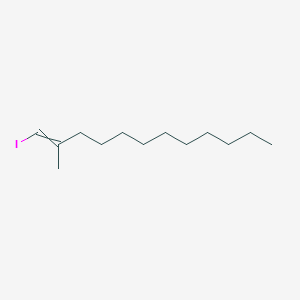

![2-[7-(2-Chlorosulfonylphenyl)-1,10-phenanthrolin-4-yl]benzenesulfonyl chloride](/img/structure/B14331477.png)
